Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate
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Overview
Description
Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate is a complex organic compound that features an oxetane ring, a benzyloxycarbonyl group, and an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate typically involves multiple steps, starting from readily available starting materials
Oxetane Ring Formation: The oxetane ring can be synthesized via a [2+2] cycloaddition reaction involving an alkene and a carbonyl compound under UV light or using a suitable catalyst.
Introduction of Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Amino Acid Derivative Formation: The final step involves coupling the oxetane derivative with an amino acid ester under peptide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated peptide synthesizers for the coupling step .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the oxetane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxetane derivatives.
Scientific Research Applications
Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can mimic the transition state of enzyme substrates, thereby inhibiting enzyme activity. The benzyloxycarbonyl group can enhance the compound’s binding affinity to its target .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)propanoate
- Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)butanoate
- Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)pentanoate
Uniqueness
Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate is unique due to its specific combination of an oxetane ring and a benzyloxycarbonyl-protected amino acid. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl (2R)-2-(oxetan-3-yl)-2-(phenylmethoxycarbonylamino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-18-13(16)12(11-8-19-9-11)15-14(17)20-7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,15,17)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWNUOJLLPXDNI-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1COC1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1COC1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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